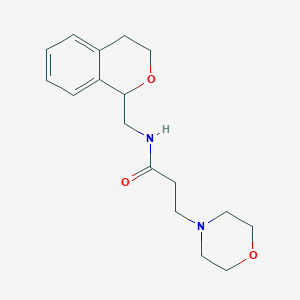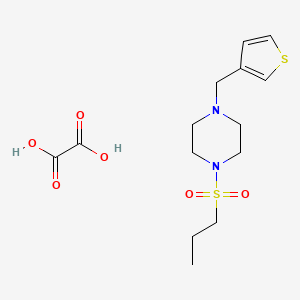
1-(propylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate
Descripción general
Descripción
1-(propylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate, also known as PTT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and has a molecular weight of 385.48 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(propylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate involves its interaction with various receptors in the brain. This compound has been shown to bind to serotonin and dopamine receptors, which are G protein-coupled receptors. This compound modulates the activity of these receptors by either agonizing or antagonizing their function. This leads to changes in the levels of neurotransmitters such as serotonin and dopamine, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of serotonin and dopamine receptors with high potency and selectivity. In vivo studies have shown that this compound can induce changes in behavior, such as locomotor activity and feeding behavior. This compound has also been shown to have antipsychotic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(propylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This allows for precise modulation of these receptors and studying their function in various physiological processes. Another advantage is the unique structure of this compound, which can be modified to produce derivatives with different pharmacological properties.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to animals or to study its effects in vitro. Another limitation is the lack of information on the long-term effects of this compound on the brain and other organs.
Direcciones Futuras
There are several future directions for the study of 1-(propylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate. One direction is the development of new derivatives of this compound with different pharmacological properties. This can lead to the discovery of new drugs for the treatment of various disorders such as Parkinson's disease, schizophrenia, and depression.
Another direction is the study of the long-term effects of this compound on the brain and other organs. This can provide valuable information on the safety and toxicity of this compound and its derivatives.
Finally, the study of the interaction of this compound with other receptors and neurotransmitters can provide insights into the complex network of signaling pathways in the brain and lead to the development of new drugs for the treatment of various disorders.
Aplicaciones Científicas De Investigación
1-(propylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been studied for its potential use as an antipsychotic and antidepressant agent.
In pharmacology, this compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of movement, motivation, and reward. This compound has been studied for its potential use as an antiparkinsonian and anti-addictive agent.
In medicinal chemistry, this compound has been studied for its potential use as a scaffold for the development of new drugs. This compound has a unique structure that can be modified to produce derivatives with different pharmacological properties.
Propiedades
IUPAC Name |
oxalic acid;1-propylsulfonyl-4-(thiophen-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S2.C2H2O4/c1-2-9-18(15,16)14-6-4-13(5-7-14)10-12-3-8-17-11-12;3-1(4)2(5)6/h3,8,11H,2,4-7,9-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVYSKXCLKZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CSC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



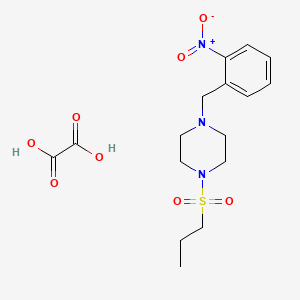

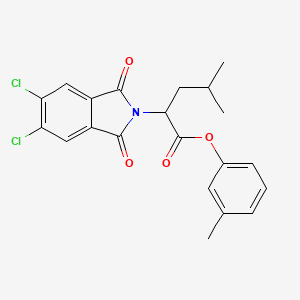
![1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947069.png)
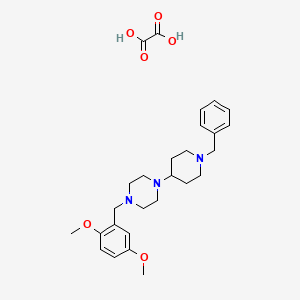
![ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947082.png)
![5-(1-acetyl-L-prolyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3947083.png)
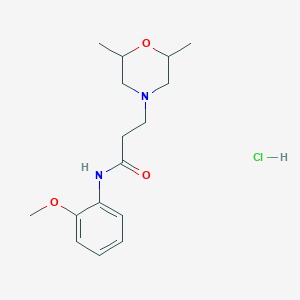
![2,4-dichloro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B3947093.png)
![2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947097.png)
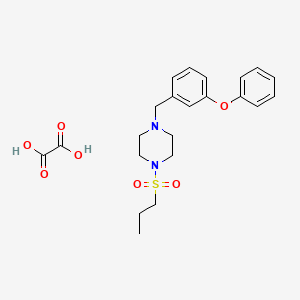
![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-fluorobenzamide)](/img/structure/B3947105.png)
![4-{3-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B3947115.png)
